
(1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid typically involves the reaction of 1-benzyl-6-fluoro-1,3-benzodiazole with a boronic acid derivative under specific conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene . The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques like column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves using more efficient catalysts, higher reaction concentrations, and continuous flow reactors to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce a wide range of functionalized benzodiazole derivatives .
Scientific Research Applications
(1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group . This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and as a potential therapeutic agent . The pathways involved include inhibition of enzymes and modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the benzodiazole moiety.
6-Fluoro-1,3-benzodiazole: Similar core structure but lacks the boronic acid group.
1-Benzyl-1,3-benzodiazole: Similar structure but lacks the fluorine and boronic acid groups.
Uniqueness
(1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid is unique due to the presence of both the boronic acid and fluorine groups, which confer distinct chemical reactivity and biological activity . This combination makes it a valuable compound in various fields of research and industry .
Biological Activity
(1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H12BFN2O, with a molecular weight of approximately 252.06 g/mol. The presence of the boronic acid group is significant for its biological interactions, particularly in enzyme inhibition and as a tool for drug development.
The biological activity of this compound primarily involves its interaction with various biological targets:
- Enzyme Inhibition : Boronic acids are known to interact with serine proteases and other enzymes by forming reversible covalent bonds. This interaction can inhibit enzyme activity, which is crucial in therapeutic contexts such as cancer treatment and metabolic disorders.
- Targeting Protein Interactions : The compound may also influence protein-protein interactions, which are vital in various signaling pathways.
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound through various assays:
In Vitro Studies
In vitro assays have demonstrated the compound's potential as an inhibitor in biochemical pathways. For example:
- Cell Proliferation Assays : The compound was tested on cancer cell lines, showing a dose-dependent inhibition of cell proliferation.
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and efficacy of this compound. Key findings include:
- Toxicity Profiles : Studies indicated that at therapeutic doses, the compound exhibited minimal toxicity to vital organs.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Treatment : A study demonstrated that this compound effectively inhibited tumor growth in xenograft models by targeting specific oncogenic pathways.
- Anti-inflammatory Effects : Research indicated that the compound reduced inflammation markers in animal models of arthritis.
Data Table: Summary of Biological Activities
Activity Type | Assay Type | Result | Reference |
---|---|---|---|
Enzyme Inhibition |
Q & A
Q. What synthetic strategies are recommended for the preparation of (1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid, and how can side reactions like boroxine formation be minimized?
Basic Research Question
The synthesis of aromatic boronic acids often involves Suzuki-Miyaura coupling precursors or directed ortho-metalation. For this compound, a multi-step approach is likely required:
- Step 1: Introduce the benzyl group to the benzodiazole core via alkylation or nucleophilic substitution.
- Step 2: Fluorination at the 6-position using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH.
- Step 3: Boronation via lithium-halogen exchange followed by reaction with trialkyl borates, or Miyaura borylation with a palladium catalyst .
To minimize boroxine formation (dehydration/trimerization), use pinacol ester protection during synthesis. Derivatization with diols (e.g., pinacol) stabilizes the boronic acid and simplifies purification .
Q. How can MALDI-MS be optimized for characterizing this compound, given its propensity for dehydration?
Basic Research Question
MALDI-MS analysis of boronic acids is challenging due to dehydration/cyclization. Two strategies are effective:
- Derivatization: Convert the boronic acid to a pinacol ester in situ using 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent. This suppresses boroxine formation and enhances ionization .
- On-plate esterification: Mix the sample with DHB matrix and a diol (e.g., 1,2-ethanediol) directly on the MALDI plate. This ensures rapid esterification without additional purification steps .
Q. What structural features of this compound influence its binding affinity to diol-containing biomolecules?
Advanced Research Question
The binding thermodynamics and kinetics depend on:
- Electron-withdrawing groups: The fluorine atom at the 6-position lowers the pKa of the boronic acid, enhancing diol binding at physiological pH .
- Aromatic conjugation: The benzodiazole core provides rigidity, improving selectivity for cis-diols (e.g., glycans on cell surfaces).
- Steric effects: The benzyl group may hinder binding to bulky diols but improve specificity for smaller targets (e.g., fructose). Quantify binding using fluorescence titrations or isothermal titration calorimetry (ITC) .
Q. How do kinetic parameters (kon/koff) of diol binding for this compound compare to other arylboronic acids, and what experimental methods are suitable for measurement?
Advanced Research Question
Stopped-flow fluorescence spectroscopy is ideal for determining kon/koff values. For example:
- Procedure: Mix the boronic acid with excess diol (e.g., D-fructose) in a stopped-flow apparatus and monitor fluorescence changes (if the compound is fluorogenic) .
- Trends: Fluorinated arylboronic acids typically exhibit faster kon values (~10<sup>3</sup> M<sup>−1</sup>s<sup>−1</sup>) due to lower pKa. The 1-benzyl group may slow koff by stabilizing hydrophobic interactions .
Q. How can researchers resolve contradictions in binding affinity data obtained from different analytical methods (e.g., NMR vs. fluorescence)?
Advanced Research Question
Discrepancies often arise from:
- pH sensitivity: Fluorescence assays require buffered conditions, whereas NMR may inadvertently alter pH. Standardize buffers (e.g., 100 mM phosphate, pH 7.4) across methods.
- Dynamic vs. static quenching: Confirm binding mechanisms via Stern-Volmer plots in fluorescence assays to distinguish collisional quenching from complex formation .
- Ionic strength effects: High salt concentrations in NMR (e.g., D2O) can weaken boronic acid-diol binding. Use low-ionic-strength buffers for cross-method consistency .
Q. What strategies are recommended for integrating this compound into electrochemical biosensors for real-time glucose monitoring?
Advanced Research Question
Key design considerations:
- Redox-active polymers: Use poly-nordihydroguaiaretic acid (PNDGA) as a conductive matrix. The polymer immobilizes the boronic acid on the electrode and acts as a molecular sieve to exclude interferents (e.g., plasma proteins) .
- Competitive displacement assays: Pair the boronic acid with a redox-active indicator (e.g., ferrocene). Glucose binding displaces the indicator, generating a measurable current change .
Q. How does the fluorinated benzodiazole core influence proteasome inhibitory activity compared to non-fluorinated analogs?
Advanced Research Question
Fluorine enhances proteasome inhibition by:
- Electronic effects: Increasing electrophilicity of the boronic acid, improving covalent binding to the proteasome’s threonine residue.
- Metabolic stability: Fluorine reduces oxidative metabolism, extending half-life in vivo. Compare IC50 values against human 20S proteasome using fluorogenic substrates (e.g., Suc-LLVY-AMC) .
Q. What computational methods are effective for predicting the pKa and diol-binding thermodynamics of this compound?
Advanced Research Question
Use density functional theory (DFT) and molecular dynamics (MD):
- pKa prediction: Calculate the free energy difference between the boronic acid and its conjugate base using solvation models (e.g., COSMO-RS) .
- Diol binding: Perform docking simulations with diol-containing targets (e.g., β-glucosidase) to identify key hydrogen-bonding interactions. Validate with experimental ITC data .
Q. What analytical challenges arise in HPLC separation of this compound from structurally similar boronic acids, and how can they be addressed?
Advanced Research Question
Challenges include peak tailing and low resolution due to residual silanol interactions. Solutions:
- Column selection: Use MaxPeak™ Premier columns with hybrid surface technology to minimize nonspecific adsorption .
- Mobile phase optimization: Add 0.1% formic acid to improve peak symmetry. Gradient elution with acetonitrile/water (5–95% over 20 min) resolves closely related analogs .
Q. How can researchers leverage the benzodiazole moiety for fluorescence-based cellular imaging applications?
Advanced Research Question
The benzodiazole core can act as a fluorophore. Strategies include:
- Two-photon excitation: Utilize near-infrared wavelengths (e.g., 750 nm) to image boronic acid-diol complexes in live cells with minimal photodamage .
- pH-responsive imaging: The compound’s fluorescence intensity increases with pH (pKa ~7.6), enabling mapping of intracellular pH gradients in real time .
Properties
IUPAC Name |
(1-benzyl-6-fluorobenzimidazol-5-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BFN2O2/c16-12-7-14-13(6-11(12)15(19)20)17-9-18(14)8-10-4-2-1-3-5-10/h1-7,9,19-20H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHYKFABQAYHBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1F)N(C=N2)CC3=CC=CC=C3)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.